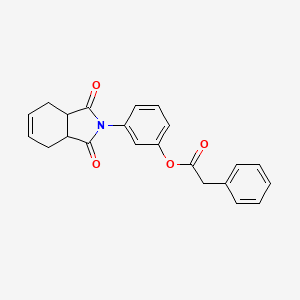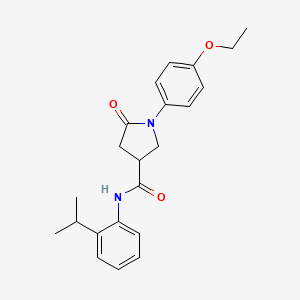
1-(4-ethoxyphenyl)-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
The study of pyrrolidinecarboxamide derivatives and related compounds is significant in the field of medicinal chemistry due to their potential pharmacological properties. These compounds are often explored for their diverse biological activities, including antineoplastic, antibacterial, and antitubercular activities.
Synthesis Analysis
The synthesis of related pyrrolidinecarboxamide compounds typically involves multi-step reactions, including condensation, cyclization, and nucleophilic substitution reactions. For example, the synthesis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with potential antineoplastic properties, has been detailed through direct methods and refined X-ray analysis (Banerjee et al., 2002).
Molecular Structure Analysis
X-ray crystallography and computational methods such as AM1 molecular orbital calculations are commonly employed to analyze the molecular structure and conformation of these compounds. The crystal structure can reveal the planarity of the aromatic rings, the orientation of substituents, and intermolecular interactions such as hydrogen bonding that may influence the compound's stability and reactivity (Banerjee et al., 2002).
Applications De Recherche Scientifique
Structure and Conformation Analysis
The crystal structure and molecular conformation of a solvated compound similar in structure, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, were studied through X-ray analysis and AM1 molecular orbital methods. This research highlighted the importance of conformational analysis in understanding the physical and chemical properties of complex organic compounds (Banerjee et al., 2002).
Synthesis and Pharmacological Potential
Research on the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest involved compounds structurally related to 1-(4-ethoxyphenyl)-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide. This work demonstrated the diversity of synthetic routes available for such compounds and their relevance in pharmacological research (Bijev et al., 2003).
Anticonvulsant Properties
The investigation into the anticonvulsant properties of related enaminones, including compounds with structural similarities, offers insights into the potential therapeutic applications of such molecules. This research underscores the relevance of structural analysis in the development of new therapeutic agents (Kubicki et al., 2000).
Material Science Applications
Studies on new aromatic polyamides containing structural motifs similar to 1-(4-ethoxyphenyl)-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide highlighted the potential of these compounds in the development of materials with enhanced thermal stability and solubility. Such research points to the broad applicability of these compounds beyond pharmacological uses, extending into material sciences (Choi & Jung, 2004).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(2-propan-2-ylphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-27-18-11-9-17(10-12-18)24-14-16(13-21(24)25)22(26)23-20-8-6-5-7-19(20)15(2)3/h5-12,15-16H,4,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAZODRCXQJMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4008288.png)
![5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4008301.png)
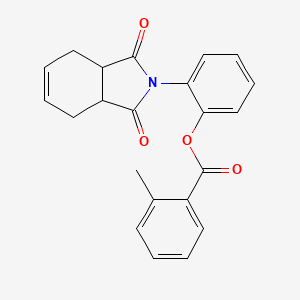
![3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008312.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4008319.png)
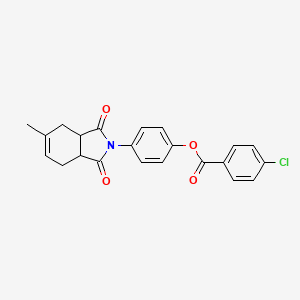
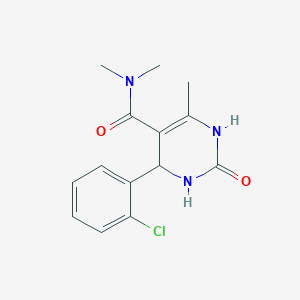
![3-{2-[cyclopropyl(2-ethoxybenzyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4008343.png)
![4-(2-benzoyl-4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4008345.png)
![4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4008359.png)
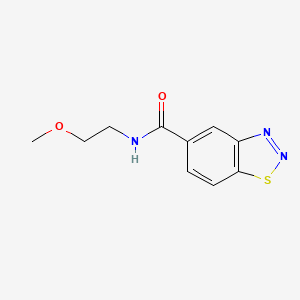
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4008368.png)
